Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Ion-Selective Electrodes Membrane Leaching Lipophilic Additives

Research pain point: Conventional anions (PF₆⁻, BF₄⁻) and less fluorinated tetraphenylborates suffer from protodeboronation, membrane leaching, and pH-dependent conductivity artifacts in sensor and catalysis applications. K[BArF₄] (KTFPB) directly solves this: • logP ~11.2: Prevents leaching in ionophore-free ISEs and optodes; ensures >8 orders of magnitude higher lipophilicity vs. unsubstituted TPB⁻ • Chloroform-soluble (vs. KTpClPB): Enables one-step casting of all-solid-state sensors with reproducible potentials • pH 9 stability in PANI membranes: Maintains conductive emeraldine salt form where alternatives fail • Metathesis reagent for BArF₄⁻: Stabilizes reactive cationic metal centers in polyketone synthesis, olefin polymerization, and hydrogenation

Molecular Formula C32H12BF24K
Molecular Weight 902.3 g/mol
CAS No. 105560-52-9
Cat. No. B016934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
CAS105560-52-9
Molecular FormulaC32H12BF24K
Molecular Weight902.3 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+]
InChIInChI=1S/C32H12BF24.K/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1
InChIKeyDGEVYOMQOPNBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Overview


Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (CAS 105560-52-9), commonly abbreviated as K[BArF₄] or KTFPB, is the potassium salt of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion [1]. This compound belongs to the class of highly fluorinated tetraarylborate salts and serves as a source of the BArF₄⁻ weakly coordinating anion (WCA), which was originally designed to surpass the coordinating tendencies of conventional anions such as hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), and perchlorate (ClO₄⁻) in organometallic catalysis and electrochemistry [2]. The Selectophore™ grade product (Sigma-Aldrich) exhibits a melting point of 126–129 °C and an assay specification of ≥95.0% based on K via ICP, making it suitable for demanding ion-sensor fabrication workflows . Its defining physical characteristic is an exceptionally high computed logP of approximately 11.2 for the BArF₄⁻ anion, which is central to its functional differentiation in membrane-based applications .

Weakly coordinating anion source (BArF₄⁻)
High-lipophilicity membrane additive
Selectophore™ grade for ion-sensor fabrication

Why Generic Substitution Fails for KTFPB


Tetraphenylborate salts are not a commodity-class interchangeable family. The extent of aromatic ring fluorination dictates critical performance parameters that directly affect sensor lifetime, electrochemical stability, and catalytic compatibility. Unsubstituted tetraphenylborate (TPB⁻) undergoes rapid protodeboronation under even mildly acidic conditions and exhibits considerably lower lipophilicity, leading to facile leaching from polymeric membranes and consequently unacceptable sensor drift [1]. The mono-halogenated analogue potassium tetrakis(4-chlorophenyl)borate (KTpClPB), still commonly used in ion-selective electrodes, shows markedly inferior solubility in the processing solvent chloroform relative to KTFPB, limiting its utility in plasticizer-free, all-solid-state sensor architectures [2]. Furthermore, the coordination strength of the counteranion directly governs the catalytic activity and lifetime of cationic organometallic intermediates; the eight electron-withdrawing –CF₃ substituents on the BArF₄⁻ framework render it substantially more weakly coordinating than less fluorinated tetraarylborates or hard inorganic anions such as PF₆⁻, a property that cannot be approximated by any single-ring-substituted variant [3].

Unsubstituted tetraphenylborate (TPB)
Rapid protodeboronation and lower lipophilicity may cause membrane leaching and sensor drift.
KTpClPB (mono-chlorinated derivative)
Limited chloroform solubility may compromise membrane homogeneity in plasticizer-free all-solid-state sensors.
Less fluorinated tetraarylborates
Stronger coordination may reduce catalytic activity of organometallic intermediates.

Quantitative Differentiation Evidence


LogP Lipophilicity: KTFPB vs. Tetraphenylborate

The BArF₄⁻ anion exhibits a computed logP of 11.21, compared to a computed logP of 3.06 for the unsubstituted tetraphenylborate anion TPB⁻ . This difference of ΔlogP ≈ +8.15 corresponds to an approximately 1.5 × 10⁸-fold higher octanol–water partition coefficient for BArF₄⁻, which is experimentally corroborated by the finding that alkali TFPB salts are practically insoluble in water and partition quantitatively into organic solvents under biphasic extraction conditions [1]. The extreme lipophilicity is the fundamental physical basis for TFPB's superior resistance to aqueous leaching from polymeric sensor membranes, a failure mode that limits the operational lifetime of sensors fabricated with less lipophilic tetraphenylborate derivatives [2].

Lipophilicity (LogP)
Cross-study comparable
TFPB⁻ logP 11.21 vs TPB⁻ 3.06
Supports membrane retention and sensor lifetime
ΔlogP +8.15 (~1.5×10⁸-fold higher partition)
Ion-Selective Electrodes Membrane Leaching Lipophilic Additives Sensor Lifetime

Acid Stability Against Protodeboronation

The TFPB⁻ anion is explicitly documented to withstand exposure to 50 mM sulfuric acid without decomposition [1]. In contrast, the parent tetraphenylborate anion (TPB⁻) is susceptible to electrophilic ipso-protonation under acidic conditions, which cleaves the B–C bond, liberates benzene, and irreversibly destroys the anion [2]. The enhanced acid stability of TFPB⁻ arises from the strong electron-withdrawing effect of the eight m-CF₃ substituents, which deactivate the ipso-positions of the aryl rings toward electrophilic attack [3]. This property enables TFPB-based membranes to function reliably in acidic sample matrices where conventional tetraphenylborate-based sensors fail within hours.

Acid Stability
Class-level inference
TFPB⁻ stable in 50 mM H₂SO₄
Enables operation in acidic sample matrices
TPB⁻ decomposes rapidly under same conditions
Electroanalytical Chemistry Chemical Stability Acid-Resistant Anionic Additives Membrane Durability

PANI Membrane Conductivity at High pH

In a direct comparative study of multiple lipophilic additives incorporated into polyaniline (PANI) membranes at 30% (w/w) loading, the membrane containing KTFPB remained in the electrically conducting emeraldine salt (ES) form at pH 9 and was entirely insensitive to pH changes across the range pH 2–9 [1]. Under identical conditions, membranes formulated with potassium tetrakis(4-chlorophenyl)borate (KTpClPB), cesium carborane, tetradodecylammonium tetrakis(4-chlorophenyl)borate (TDATpClPB), or tridodecylmethylammonium chloride (TDMACl) did not exhibit this unusual pH insensitivity and underwent the characteristic ES-to-emeraldine base (EB) transition that renders PANI non-conductive at elevated pH [1]. This effect is attributed to the steric bulk and extreme hydrophobicity of the TFPB⁻ anion, which physically hinders the acid dopant anions from departing the polymer matrix and thereby locks PANI into its conductive state across a wide pH window.

PANI Conductivity at pH 9
Head-to-head comparison
KTFPB membrane remains conductive; KTpClPB becomes insulating
Extends conductive pH window for PANI sensors
Locks emeraldine salt form from pH 2 to 9
Conducting Polymer Sensors Polyaniline Membranes Lipophilic Additive Performance pH-Insensitive Electrodes

Solubility in Chloroform for Processing

In the development of plasticizer-free all-solid-state potassium-selective electrodes based on a poly(3-octylthiophene) matrix, KTFPB was explicitly chosen over the more commonly used potassium tetrakis(4-chlorophenyl)borate (KTpClPB) due to its 'better solubility in chloroform' [1]. This enhanced solubility is critical for the one-step solution casting process employed to fabricate the ion-selective membrane layer directly onto glassy carbon electrodes, as incomplete dissolution of the lipophilic additive leads to membrane heterogeneity, poor electrode-to-electrode reproducibility, and compromised potentiometric response [1]. The resulting KTFPB-based sensors demonstrated a near-Nernstian calibration slope in the concentration range 10⁻⁸–10⁻¹ M K⁺ with a rapid dynamic response to 10-fold KCl concentration changes [1].

Chloroform Solubility
Cross-study comparable
KTFPB readily soluble; KTpClPB less soluble
Critical for homogeneous membrane casting
Enables plasticizer-free all-solid-state sensor fabrication
All-Solid-State Ion Sensors Plasticizer-Free Membranes Solution-Processable Materials Sensor Fabrication

Aqueous Leaching Resistance in Ionophore-Free Membranes

A systematic quantitative study of the leaching of lipophilic anionic tetraphenylborate additives from neutral carrier-based solvent polymeric membranes established that the leaching rate is governed by the lipophilicity of the tetraphenylborate derivative and the degree of complexation between the counter-cation and the ionophore [1]. Crucially, the study concluded that among the tetraphenylborate derivatives evaluated, 'only the most lipophilic tetraphenylborates (i.e., tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) show acceptably slow leaching behavior in membranes containing no ionophore' [1]. This finding directly implies that sensor configurations lacking a strongly complexing ionophore—such as ion-exchanger-based optodes or certain solid-contact ISE designs—are functionally reliant on the extreme lipophilicity of the TFPB⁻ anion to achieve practical operational lifetimes, as all less lipophilic tetraarylborates fail to meet the minimum retention threshold.

Leaching Resistance
Class-level inference
Only TFPB⁻ reported to meet acceptable leaching threshold
Necessary for ionophore-free sensor durability
All less lipophilic derivatives fail retention criterion
Ion-Selective Membrane Lifetime Anionic Site Leaching Optode Durability Sensor Quality Assurance

Procurement-Justified Application Scenarios


Long-Lifetime Ionophore-Free ISEs and Optodes

The evidence that only TFPB⁻ exhibits acceptably slow leaching in ionophore-free polymeric membranes [1] directly supports the procurement of KTFPB as the exclusive lipophilic anionic additive for ionophore-free ISE and optode platforms. In these devices, where the absence of a strongly complexing ionophore eliminates the lipophilicity-enhancing effect of ion-carrier complexation, any tetraphenylborate derivative less lipophilic than TFPB⁻ will leach into the aqueous sample phase at rates that compromise sensor calibration stability within days to weeks. KTFPB's computed logP of 11.21—approximately eight orders of magnitude greater than that of the parent tetraphenylborate anion—provides the thermodynamic driving force for membrane retention that underpins reliable long-term sensor operation .

Plasticizer-Free All-Solid-State Potassium Sensors

The documented solubility advantage of KTFPB over KTpClPB in chloroform [1] is the critical enabling property for one-step solution casting of homogeneous, plasticizer-free, poly(3-octylthiophene)-based all-solid-state potassium sensors. In this fabrication protocol, incomplete dissolution of the lipophilic additive produces membrane heterogeneities that manifest as irreproducible electrode potentials and non-Nernstian calibration behavior. Procurement of KTFPB specifically—rather than the less expensive KTpClPB—is directly justified by the requirement for additive solubility at processing-relevant concentrations in chloroform, a parameter that determines fabrication yield and sensor-to-sensor reproducibility in production environments.

pH-Independent PANI-Based Sensors (pH 2–9)

The direct head-to-head comparison demonstrating that KTFPB-loaded PANI membranes maintain the conductive emeraldine salt form up to pH 9, whereas KTpClPB-containing membranes transition to the insulating emeraldine base form under identical conditions [1], establishes KTFPB as the mandatory lipophilic additive for PANI-based potentiometric or conductometric sensors intended for use in alkaline- or variable-pH environments. Applications such as wastewater monitoring, biological fluid analysis, or fermentation process control—where sample pH may range from acidic to moderately alkaline—cannot tolerate the pH-dependent conductivity artifact introduced by KTpClPB or other less effective lipophilic additives.

Weakly Coordinating Anion for Organometallic Catalysis

The BArF₄⁻ anion was originally designed to coordinate more weakly than PF₆⁻, BF₄⁻, or ClO₄⁻ in order to stabilize reactive, low-coordinate cationic metal centers in catalytic cycles [1]. The anhydrous K[BArF₄] salt, now accessible via a robust recrystallization protocol yielding solvent-free material in multigram quantities , serves as a reliable metathesis reagent for introducing this WCA into organometallic catalyst precursors. Procurement of K[BArF₄] over K[PF₆] or K[BF₄] is scientifically justified whenever catalytic turnover depends on maintaining a vacant coordination site at the metal center that would otherwise be occupied by a more strongly coordinating, catalyst-poisoning anion. This has been explicitly exploited in polyketone synthesis, olefin polymerization, and asymmetric hydrogenation where BArF₄⁻ counterions enable catalytic activity unattainable with conventional anions [2].

Application
Selection Property
Validation Focus
Ionophore-free sensor platforms
Membrane retention (logP-dependent)
Long-term calibration stability
All-solid-state K⁺ sensors
Solution processability in chloroform
Homogeneous membrane and sensor reproducibility
PANI-based potentiometric sensors
Conductivity retention in alkaline media
Emeraldine salt stability across pH 2–9
Organometallic catalysis
Weak coordination strength (BArF₄⁻)
Catalyst turnover with vacant coordination site

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